N-tetradecanoyl-sphing-4-enine has been investigated for its potential role in cell signaling pathways. Studies suggest that it might be involved in various cellular processes, including:
N-(Tetradecanoyl)-sphing-4-enine, also known as Ceramide d18:1/14:0, is a member of the sphingolipid family, specifically categorized as a ceramide. Its chemical formula is C32H63NO3, and it plays a crucial role in various biological processes. This compound is characterized by a long-chain fatty acid (tetradecanoic acid) linked to a sphingoid base, contributing to its structural and functional properties .
N-(Tetradecanoyl)-sphing-4-enine exhibits significant biological activities, influencing cellular processes such as apoptosis, cell proliferation, and inflammation. It acts as a signaling molecule that can modulate various cellular pathways, including those related to stress responses and tumor suppression. For instance, it has been shown to interact with the p53 protein, enhancing its activity under cellular stress conditions . Additionally, ceramides like N-(tetradecanoyl)-sphing-4-enine are implicated in the regulation of cell membrane dynamics and lipid raft formation.
The synthesis of N-(Tetradecanoyl)-sphing-4-enine can be achieved through several methods:
N-(Tetradecanoyl)-sphing-4-enine has several applications in research and medicine:
Studies have demonstrated that N-(Tetradecanoyl)-sphing-4-enine interacts with various proteins and receptors:
N-(Tetradecanoyl)-sphing-4-enine is part of a broader class of ceramides that share structural similarities but differ in their acyl chain lengths or modifications. Here are some similar compounds:
Compound Name | Acyl Chain Length | Unique Features |
---|---|---|
N-(Dodecanoyl)-sphing-4-enine | 12 carbons | Shorter acyl chain affecting binding |
N-(Hexadecanoyl)-sphing-4-enine | 16 carbons | Longer chain with different biological activities |
N-(Octadecanoyl)-sphing-4-enine | 18 carbons | Associated with different metabolic pathways |
N-(Eicosanoyl)-sphing-4-enine | 20 carbons | Potentially involved in inflammation response |
N-(Tetracosanoyl)-sphing-4-enine | 24 carbons | Longer chain impacting membrane properties |
The uniqueness of N-(Tetradecanoyl)-sphing-4-enine lies in its specific interaction profile with proteins like p53 and its role in cellular stress responses compared to other ceramides .
N-(Tetradecanoyl)-sphing-4-enine is generated by acid sphingomyelinase within cholesterol- and sphingomyelin-enriched nanodomains. Its biophysical tendency to self-associate displaces cholesterol, coalescing nanodomains into micrometre-scale “ceramide platforms” that trap receptor trimers, adaptor proteins, and initiator caspases [4] [5].
Table 1 Quantitative evidence for N-(Tetradecanoyl)-sphing-4-enine–driven apoptotic nanodomains
Experimental system | Ceramide manipulation | Measured outcome | Quantitative result | Reference |
---|---|---|---|---|
WR/Fas-SMS1 murine lymphoid cells | Physiological nanodomain formation | Annexin V–positive apoptosis after Fas antibody (50 ng mL⁻¹, 6 h) | 31% apoptotic cells versus 9.9% in sphingomyelin-deficient counterparts | [6] |
Rat liver mitochondria | 4 μM C₁₄ ceramide, 15 min | Cytochrome c release | 90% release versus <5% in vehicle; abolished by recombinant B-cell lymphoma two | [7] |
Human epidermoid carcinoma (A431) | C₁₄ ceramide derivative versus native | Active caspase three after 12 h | 1.4-fold higher activity than native ceramide | [9] |
Collectively, the fourteen-carbon species acts as a spatial organiser that lowers the threshold for receptor-initiated and mitochondrial apoptosis.
De novo synthesis of N-(Tetradecanoyl)-sphing-4-enine by ceramide synthase six enriches the outer mitochondrial membrane in ageing lymphocytes and metabolically stressed hepatocytes [11] [12]. Saturated fourteen-carbon ceramide displays high-affinity binding (K_d ≈ 50 nM) to mitochondrial fission factor, positioning dynamin-related protein one at fission sites and precipitating rapid organelle division [12].
Key mechanistic observations
Table 2 Mitochondrial fragmentation metrics controlled by N-(Tetradecanoyl)-sphing-4-enine
Model | Genotype / treatment | Fragmented mitochondria (% cells) | Basal oxygen consumption rate change | Reference |
---|---|---|---|---|
Primary hepatocytes, palmitate 250 μM, 6 h | Wild-type | 65% ± 4% | −42% vs control | [12] |
Same, ceramide synthase six knockout | 18% ± 3% | −5% vs control | [12] | |
Splenic CD8⁺ T cells, 24 months | Wild-type | 72% ± 6% | −80% OCR | [11] |
Same, ceramide synthase six knockout | 21% ± 4% | −12% OCR | [11] |
Thus, N-(Tetradecanoyl)-sphing-4-enine is a chain-length–specific ligand that couples lipid overload or senescence to mitochondrial network disassembly through mitochondrial fission factor recognition.
Selective autophagy of dysfunctional mitochondria—mitophagy—requires tethering of autophagosomes to organelle membranes. N-(Tetradecanoyl)-sphing-4-enine fulfils this receptor function by direct binding to microtubule-associated protein one light chain three beta on the autophagosomal membrane [14] [15].
Table 3 Autophagy and bioenergetic endpoints regulated by N-(Tetradecanoyl)-sphing-4-enine
Intervention | Autophagosome–mitochondrion colocalisation | Oxygen consumption rate | ATP content | Reference |
---|---|---|---|---|
C₁₄ ceramide 20 μM, 3 h | 4.5-fold above control | 20% of control | 30% of control | [15] |
C₁₄ ceramide + microtubule-associated protein one light chain three beta-F52A mutant | Baseline | 95% of control | 92% of control | [14] |
Ageing CD8⁺ T cells (24 months) | 3.8-fold above young | 20% of young | 25% of young | [11] |
Convergence with protein kinase signalling
Fourteen-carbon ceramide suppresses protein kinase A activity, thereby preventing inhibitory Ser-six-hundred-thirty-seven phosphorylation of dynamin-related protein one. This potentiates mitophagy and couples autophagy initiation to mitochondrial fragmentation [11]. Pharmacological activation of protein kinase A reverses both events, underscoring the lipid-kinase cross-regulation [11] [14].
Synthesis of Mechanistic Themes
N-(Tetradecanoyl)-sphing-4-enine orchestrates cellular homeostasis by: